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Compound of Interest

Compound Name: 4-Formylamino Antipyrine-d3

Cat. No.: B1163323 Get Quote

The Molecule: 4-Formylamino Antipyrine (4-FAA)
4-Formylamino Antipyrine (4-FAA) is a critical Phase I oxidative metabolite of the analgesic

prodrug Dipyrone (Metamizole).[1][2][3] Unlike its precursor 4-Methylaminoantipyrine (4-MAA),

which is pharmacologically active, 4-FAA is clinically inactive.[1] Its quantification is essential in

pharmacokinetic (PK) studies to map the complete metabolic elimination pathway of Dipyrone

and assess hepatic CYP450 activity (specifically CYP3A4).

Chemical Name: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide

Molecular Formula:

Molecular Weight (Unlabeled): 231.25 g/mol

CAS Number (Unlabeled): 1672-58-8[4]

The Deuterated Standard: 4-FAA-d3
To achieve regulatory-grade accuracy in LC-MS/MS bioanalysis, the deuterated analog 4-
Formylamino Antipyrine-d3 (4-FAA-d3) is utilized as an Internal Standard (IS).

Isotopic Modification: The "d3" label typically replaces the three hydrogen atoms on the N-

methyl group at position 2 of the pyrazolone ring with deuterium (

). This position is chosen for its chemical stability, preventing deuterium exchange with the
solvent during extraction or chromatography.
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Molecular Weight (Labeled): ~234.27 g/mol (+3 Da shift).

Why d3? A mass shift of +3 Da is the minimum required to avoid spectral overlap with the

natural isotopic envelope (M+1, M+2) of the analyte, ensuring zero cross-talk in the mass

spectrometer.

Table 1: Physicochemical Comparison

Feature
4-Formylamino Antipyrine
(Analyte)

4-Formylamino Antipyrine-
d3 (IS)

Formula

Precursor Ion (M+H)+ m/z 232.1 m/z 235.1

Key Moiety
N-Methyl (

)

N-Trideuteromethyl (

)

Solubility DMSO, Methanol, Acetonitrile DMSO, Methanol, Acetonitrile

Part 2: Metabolic Context & Causality
Understanding the formation of 4-FAA is a prerequisite for designing the bioanalytical assay.

Dipyrone undergoes a rapid non-enzymatic hydrolysis to 4-MAA. 4-MAA is then bifurcated into

two pathways:[5]

Demethylation to 4-Aminoantipyrine (4-AA).

Oxidation to 4-Formylaminoantipyrine (4-FAA).

The formation of 4-FAA is mediated primarily by liver microsomes. In clinical samples, 4-FAA

accumulates later than 4-MAA and has a longer elimination half-life, making it a marker for the

terminal elimination phase.

Diagram 1: Dipyrone Metabolic Pathway This diagram illustrates the cascading metabolism,

highlighting the oxidative step yielding 4-FAA.
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Caption: Metabolic cascade of Dipyrone. 4-FAA is formed via direct oxidation of 4-MAA, distinct

from the acetylation pathway producing 4-AAA.

Part 3: Bioanalytical Methodology (LC-MS/MS)
This protocol is designed for high-throughput quantification in human plasma.[6][7] It relies on

Protein Precipitation (PPT), which is cost-effective and sufficient for the polarity of antipyrine

metabolites.

Experimental Protocol
A. Reagents:

Mobile Phase A: 0.1% Formic Acid in Water (Ionization enhancer).

Mobile Phase B: Acetonitrile (LC-MS Grade).

Internal Standard Spiking Solution: 4-FAA-d3 at 500 ng/mL in 50:50 Methanol:Water.

B. Sample Preparation (Step-by-Step):

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

IS Addition: Add 20 µL of 4-FAA-d3 Spiking Solution. Vortex gently (5 sec). Causality: Early

addition ensures the IS compensates for extraction variability.

Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 1 min.
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Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Mobile Phase A.

Causality: Dilution prevents "solvent shock" and peak distortion on the column.

C. LC-MS/MS Conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Flow Rate: 0.4 mL/min.

Gradient:

0-0.5 min: 5% B

0.5-3.0 min: 5%

90% B

3.0-4.0 min: 90% B (Wash)

4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
The transition relies on the cleavage of the amide bond or the pyrazolone ring.

Table 2: MRM Transitions

Analyte Polarity
Precursor
(Q1)

Product
(Q3)

Collision
Energy (eV)

Dwell Time
(ms)

4-FAA ESI (+) 232.1 204.1 22 50

4-FAA-d3 ESI (+) 235.1 207.1 22 50

Note: The loss of 28 Da corresponds to the loss of the carbonyl (CO) from the formyl group or

ring fragmentation, a common pathway for antipyrines.
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Diagram 2: Bioanalytical Workflow Visualizing the critical control points in the extraction and

analysis process.
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Caption: Step-by-step extraction protocol ensuring IS equilibration before protein removal.

Part 4: Validation & Troubleshooting
Linearity & Range
The assay typically follows a linear regression (
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weighting) from 0.1 µg/mL to 50 µg/mL. 4-FAA concentrations in plasma can be high; carryover
must be monitored.

Matrix Effects
The use of 4-FAA-d3 is non-negotiable here. Plasma phospholipids can suppress ionization at

the retention time of 4-FAA.

Self-Validating Check: Monitor the absolute peak area of the IS (4-FAA-d3) across all

samples. A variation >15% compared to neat standards indicates significant matrix effect or

extraction failure.

Stability
4-FAA is relatively stable, but the formyl group can undergo hydrolysis under extreme pH.

Storage: Store stock solutions in methanol at -20°C.

Processed Samples: Stable in autosampler (4°C) for 24 hours.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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